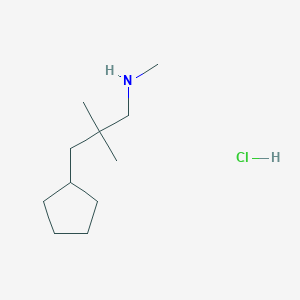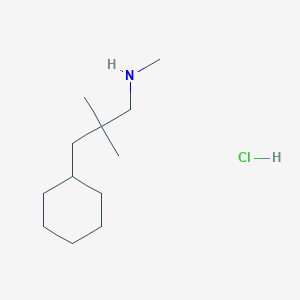![molecular formula C17H21BN2O4 B1485319 3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid CAS No. 1450642-63-3](/img/structure/B1485319.png)
3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid
説明
The compound “3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid” is a complex organic molecule. It contains a boronic ester group (4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl), a pyrazole group (pyrazol-1-ylmethyl), and a benzoic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve the use of a boronic ester, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This could be coupled with a pyrazole derivative and a benzoic acid derivative through a series of reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The boronic ester group would likely contribute to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The boronic ester group could participate in Suzuki-Miyaura cross-coupling reactions . The pyrazole group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the boronic ester group could potentially make the compound relatively stable under certain conditions .科学的研究の応用
Synthesis and Characterization
Recent studies have highlighted the importance of compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in organic synthesis, particularly in the preparation of boric acid ester intermediates with benzene rings, which are crucial for further chemical transformations. For instance, researchers have developed methods to synthesize and characterize molecules like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, highlighting their structural and electronic properties through techniques such as FTIR, NMR spectroscopy, mass spectrometry, X-ray diffraction, and DFT studies (Huang et al., 2021), (Yang et al., 2021).
Medicinal Chemistry Applications
The compound has also found applications in the development of new medicinal agents. For example, a study on the synthesis of heterocyclic ring-containing benzoic acid derivatives demonstrated the compound's role in evaluating binding affinity and antagonism against all-trans-retinoic acid, using human promyelocytic leukemia cells. This suggests its potential utility in designing novel therapeutic agents (Yoshimura et al., 1995).
Advanced Materials Development
Moreover, the compound's boronic ester functionality is instrumental in the field of material science, where it has been used in the synthesis of conjugated polymers. These polymers, prepared via Suzuki coupling reactions, exhibit properties such as high luminescence, suggesting their applicability in optoelectronic devices (Zhu et al., 2007).
Biological Studies
Additionally, compounds bearing the dioxaborolan-2-yl group have been utilized in biological studies, such as in the development of fluorescent probes for detecting cellular and molecular processes. A study described the synthesis of a boronic ester-based fluorescent prochelator that responds to hydrogen peroxide and metal ions by decreasing fluorescence, demonstrating the compound's utility in biological imaging and detection (Hyman & Franz, 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BN2O4/c1-16(2)17(3,4)24-18(23-16)14-9-19-20(11-14)10-12-6-5-7-13(8-12)15(21)22/h5-9,11H,10H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFLVEUMSFMUQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485236.png)
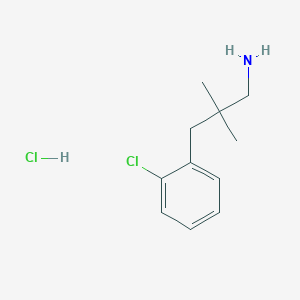
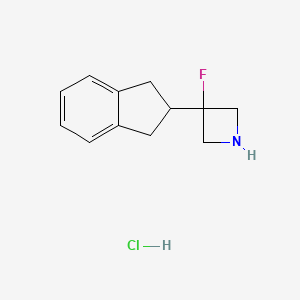
![3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485242.png)
![methyl(3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485245.png)
![2-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485246.png)
![(2E)-3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485247.png)
amine hydrochloride](/img/structure/B1485250.png)
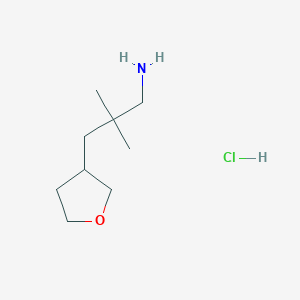
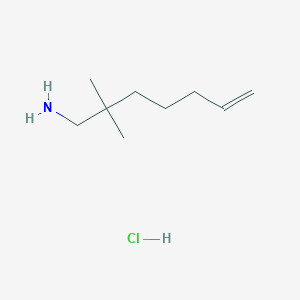
amine hydrochloride](/img/structure/B1485253.png)

